molecular formula C21H25N5O3 B11013979 N-(5,6-Dimethoxy-2,3-dihydro-1H-inden-1-YL)-1',3',5'-trimethyl-1H,1'H-[3,4'-bipyrazole]-5-carboxamide

N-(5,6-Dimethoxy-2,3-dihydro-1H-inden-1-YL)-1',3',5'-trimethyl-1H,1'H-[3,4'-bipyrazole]-5-carboxamide

Cat. No.: B11013979
M. Wt: 395.5 g/mol
InChI Key: RLJLMXDONLROIN-UHFFFAOYSA-N
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Description

N-(5,6-Dimethoxy-2,3-dihydro-1H-inden-1-YL)-1’,3’,5’-trimethyl-1H,1’H-[3,4’-bipyrazole]-5-carboxamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of an indane moiety and a bipyrazole ring, which contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5,6-Dimethoxy-2,3-dihydro-1H-inden-1-YL)-1’,3’,5’-trimethyl-1H,1’H-[3,4’-bipyrazole]-5-carboxamide typically involves multiple steps. The initial step often includes the preparation of the indane derivative, followed by the formation of the bipyrazole ring. Common reagents used in these reactions include piperidine, N-methyl piperazine, morpholine, sodium azide, imidazole, benzimidazole, and pyrazole .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as column chromatography and Soxhlet extraction are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: N-(5,6-Dimethoxy-2,3-dihydro-1H-inden-1-YL)-1’,3’,5’-trimethyl-1H,1’H-[3,4’-bipyrazole]-5-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the presence of the methoxy groups and the bipyrazole ring.

Common Reagents and Conditions: Reagents such as dichloromethane, acetyl chloride, and iminium salts are commonly used in reactions involving this compound. Conditions such as reflux and inert atmosphere are often required to facilitate these reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with iminium salts can lead to the formation of hydrochloride salts of the indane derivative .

Mechanism of Action

The mechanism of action of N-(5,6-Dimethoxy-2,3-dihydro-1H-inden-1-YL)-1’,3’,5’-trimethyl-1H,1’H-[3,4’-bipyrazole]-5-carboxamide involves its interaction with molecular targets such as acetylcholine esterase. By inhibiting this enzyme, the compound increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic function . This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficits are observed .

Comparison with Similar Compounds

Uniqueness: N-(5,6-Dimethoxy-2,3-dihydro-1H-inden-1-YL)-1’,3’,5’-trimethyl-1H,1’H-[3,4’-bipyrazole]-5-carboxamide stands out due to its unique combination of an indane moiety and a bipyrazole ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C21H25N5O3

Molecular Weight

395.5 g/mol

IUPAC Name

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C21H25N5O3/c1-11-20(12(2)26(3)25-11)16-10-17(24-23-16)21(27)22-15-7-6-13-8-18(28-4)19(29-5)9-14(13)15/h8-10,15H,6-7H2,1-5H3,(H,22,27)(H,23,24)

InChI Key

RLJLMXDONLROIN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)C2=NNC(=C2)C(=O)NC3CCC4=CC(=C(C=C34)OC)OC

Origin of Product

United States

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